Product packaging for 3-Nitro-9-phenyl-9H-carbazole(Cat. No.:)

3-Nitro-9-phenyl-9H-carbazole

Cat. No.: B8028800
M. Wt: 288.3 g/mol
InChI Key: DWBVPXSJQPWOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitro-9-phenyl-9H-carbazole (CAS 121073-91-4), with the molecular formula C₁₈H₁₂N₂O₂ and a molecular weight of 288.30 g/mol, is a strategically important carbazole derivative for advanced materials science and medicinal chemistry research . Its structure features a carbazole core substituted with a phenyl group at the 9-position and a nitro group at the 3-position, which significantly modifies its electronic properties . This compound serves as a critical synthetic intermediate and functional material. In the field of organic electronics, it is extensively used in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . Its robust molecular architecture contributes to high thermal and morphological stability, making it suitable for use as an electron-transport layer or a dopant to enhance device efficiency and longevity . Photophysical studies indicate that the compound exhibits an absorption band ranging from 260 nm to 410 nm, characteristic of carbazole moieties, and shows broad emission around 400 nm, associated with the formation of carbazole excimers, which is valuable for optoelectronic applications . The nitro group on the carbazole framework is also a versatile handle for further chemical transformation. It can be selectively reduced to a primary amine, providing a route to compounds like N,9-diphenyl-9H-carbazol-3-amine, which are key intermediates for synthesizing more complex star-shaped molecules and polymers used in optoelectronics . Furthermore, carbazole derivatives as a class have been reported to demonstrate a wide spectrum of biological activities, including antimicrobial, antitumor, and neuroprotective properties, positioning this compound as a valuable precursor for pharmaceutical research and development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O2 B8028800 3-Nitro-9-phenyl-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBVPXSJQPWOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classical Electrophilic Nitration:this is the Most Direct Route, Involving the Nitration of 9 Phenylcarbazole Using a Nitrating Agent, Typically a Mixture of Nitric and Sulfuric Acids.

Efficiency: While potentially high-yielding, this reaction often suffers from a lack of regioselectivity, producing a mixture of isomers (e.g., 1-nitro, 3-nitro) that requires extensive purification, thereby lowering the isolated yield of the desired product.

Scalability: The procedure is scalable, as the reagents are inexpensive and the reaction conditions are straightforward. However, large-scale nitrations present significant safety and handling challenges.

Green Chemistry: This method scores poorly from a green chemistry perspective. It uses corrosive and hazardous acids, generates significant acidic waste (low atom economy), and the purification process requires large volumes of solvents, leading to a high E-factor. researchgate.net

Cadogan Cyclization:this Route Involves the Reductive Cyclization of a Pre Assembled Nitro Biaryl or Terphenyl Precursor. for 3 Nitro 9 Phenyl 9h Carbazole, a Potential Precursor Would Be 2,4 Dinitro 1,1 :2 ,1 Terphenyl.

Scalability: The synthesis of the precursor can be complex for large-scale production. The use of stoichiometric amounts of phosphine (B1218219) reagents can also be a drawback for scalability due to cost and waste generation (triphenylphosphine oxide).

Computational Chemistry and Theoretical Investigations of 3 Nitro 9 Phenyl 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in the study of molecules like 3-Nitro-9-phenyl-9H-carbazole to predict their properties.

Geometry Optimization and Validation of Theoretical Models against Experimental Data

The first step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable 3D structure. The accuracy of this theoretical model is then validated by comparing the calculated geometric parameters, such as bond lengths and bond angles, with experimental data obtained from techniques like X-ray crystallography. For similar carbazole (B46965) derivatives, a good agreement between the calculated and experimental data has been consistently reported, lending confidence to the theoretical approach.

Selection and Application of Appropriate Functionals and Basis Sets

The reliability of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For carbazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice. This functional combines the strengths of both Hartree-Fock theory and DFT. It is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p). The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and aromatic systems like this compound. The selection of a larger basis set generally leads to more accurate results, albeit at a higher computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy levels of the HOMO and LUMO of this compound can be calculated using DFT. These energy values are crucial indicators of the compound's electron-donating and electron-accepting abilities. For instance, in related nitro-carbazole compounds, the HOMO is typically delocalized over the carbazole ring system, while the LUMO is often localized on the electron-withdrawing nitro-phenyl moiety.

OrbitalDescriptionTypical Localization in Nitro-Carbazole Systems
HOMO Highest Occupied Molecular OrbitalDelocalized on the carbazole ring
LUMO Lowest Unoccupied Molecular OrbitalLocalized on the nitrophenyl ring

Correlation of HOMO-LUMO Energy Gaps with Reactivity and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This small energy gap is also indicative of potential applications in organic electronics, as it relates to the material's ability to conduct electricity and its optical properties. For example, a lower energy gap in carbazole derivatives has been associated with enhanced nonlinear optical properties.

HOMO-LUMO Energy Gap (ΔE)Implied Property
SmallHigh chemical reactivity, potential for good electronic conductivity
LargeHigh kinetic stability, low chemical reactivity

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of electron delocalization and its stabilizing effect on the molecule.

In molecules like this compound, NBO analysis can reveal significant charge transfer from the electron-rich carbazole ring to the electron-withdrawing nitro group. The stabilization energy, E(2), associated with these interactions, provides a measure of their strength. For instance, a notable interaction would be between the lone pair of the nitrogen atom in the carbazole ring and the antibonding orbitals of the nitro group, indicating a substantial intramolecular charge transfer.

InteractionDescriptionSignificance
Carbazole Ring (Donor) -> Nitro Group (Acceptor)Intramolecular charge transferStabilization of the molecule, influences electronic properties
Lone Pair (N of Carbazole) -> Antibonding Orbital (C-N of Phenyl)Hyperconjugative interactionIndicates significant electron delocalization

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Theoretical calculations of the Molecular Electrostatic Potential (MEP) provide a valuable tool for understanding the reactivity and intermolecular interaction sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons. These regions are crucial for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. nih.gov

For this compound, the MEP map is characterized by distinct regions of positive, negative, and neutral potential. The color-coded surface typically uses red to indicate regions of most negative electrostatic potential (electron-rich) and blue for the most positive potential (electron-poor), with green representing intermediate or neutral potential.

Negative Potential (Red/Yellow): The most significant negative potential is localized on the oxygen atoms of the nitro (NO₂) group. This is due to the high electronegativity of oxygen, making this area the primary site for electrophilic attack. The electron-rich π-systems of the carbazole and phenyl rings also contribute to regions of negative potential, though to a lesser extent than the nitro group.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the aromatic rings. The area near the carbazole nitrogen atom may also exhibit a less positive potential due to the electron-donating character of the nitrogen atom to the ring system, although this is counteracted by the strong electron-withdrawing effect of the nitro group.

Interaction Sites: The MEP map predicts that the nitro group is the most likely site for interactions with electrophiles or for forming hydrogen bonds where it can act as a hydrogen bond acceptor. nih.gov The π-rich surfaces of the carbazole and phenyl rings are susceptible to π-π stacking interactions, a common feature in the crystal packing of such aromatic compounds. nih.gov Understanding these sites is fundamental for predicting how the molecule will interact with other molecules, including receptors or other components in an organic electronic device.

A hypothetical representation of MEP surface values is presented in the table below, illustrating the expected charge distribution.

Molecular RegionPredicted MEP Value Range (a.u.)Implication for Reactivity
Oxygen Atoms of Nitro GroupHighly Negative (e.g., < -0.02)Favorable site for electrophilic attack; Hydrogen bond acceptor
Carbazole Ring System (π-cloud)Moderately Negative (e.g., -0.01 to 0.0)Site for π-π stacking interactions
Phenyl Ring (π-cloud)Moderately Negative (e.g., -0.01 to 0.0)Site for π-π stacking interactions
Aromatic Hydrogen AtomsPositive (e.g., > +0.01)Potential sites for nucleophilic interaction

Aromaticity Assessment Using Theoretical Descriptors (e.g., HOMA Index)

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic conjugated molecules. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor to quantify the degree of π-electron delocalization and, consequently, the aromaticity of a ring system. The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.

In the case of this compound, the carbazole core consists of three fused rings: two six-membered benzene (B151609) rings (A and C) and a five-membered pyrrole (B145914) ring (B). The introduction of substituents can significantly perturb the π-electron system and alter the aromaticity of these individual rings.

Computational studies on similar nitro-substituted carbazoles have shown that the presence of a strong electron-withdrawing nitro group leads to a decrease in the HOMA index value for the substituted ring. nih.gov This indicates a reduction in aromaticity due to the localization of π-electrons induced by the substituent.

Ring A (Nitro-substituted): The nitro group at the 3-position is expected to decrease the aromaticity of this benzene ring compared to an unsubstituted carbazole.

Ring B (Pyrrole): The aromaticity of the central pyrrole ring is also influenced by the substituents on the outer rings.

Ring C (Unsubstituted Benzene): This ring is expected to retain a higher degree of aromaticity, closer to that of the parent carbazole.

Phenyl Group: The phenyl group at the 9-position is largely electronically decoupled from the carbazole π-system due to the orthogonal arrangement often adopted and will have its own high HOMA value, typical of a benzene ring.

The following table provides estimated HOMA index values for the different rings of this compound, based on theoretical calculations and trends observed in related molecules. nih.gov

Ring SystemRing IdentifierEstimated HOMA IndexInterpretation
Benzene (unsubstituted)Reference~1.000Fully aromatic
Carbazole (parent)-~0.95 (Benzene rings), ~0.75 (Pyrrole ring)Highly aromatic
Ring A (Nitro-substituted)Benzene ring< 0.95Reduced aromaticity due to NO₂ group
Ring B (Pyrrole)Pyrrole ring~0.75Moderately aromatic
Ring C (Unsubstituted)Benzene ring~0.95Aromaticity similar to parent carbazole
N-Phenyl GroupPhenyl ring~0.99Highly aromatic

Quantum Chemical Studies on Photophysical Properties and Charge Transport Mechanisms

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the photophysical properties of molecules like this compound. These studies provide insights into absorption and emission spectra, frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions, which are critical for applications in optoelectronics.

The structure of this compound features an electron-donating carbazole moiety linked to an electron-withdrawing nitro group, forming a donor-π-acceptor (D-π-A) system. This architecture strongly suggests the presence of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

Photophysical Properties: Theoretical studies on analogous compounds, such as 2-nitro-3-phenyl-9H-carbazole, show strong absorption in the UV-visible region. nih.gov The absorption spectrum is typically characterized by π-π* transitions within the carbazole and phenyl rings at higher energies (shorter wavelengths) and a lower energy ICT band corresponding to the transition from the HOMO (located on the carbazole/donor part) to the LUMO (located on the nitro-phenyl/acceptor part). The emission spectrum (photoluminescence) is expected to show a significant Stokes shift, which is characteristic of ICT states. nih.gov

Charge Transport Mechanisms: Carbazole derivatives are well-known for their hole-transporting capabilities. nih.gov Theoretical analysis of charge transport involves calculating key parameters like reorganization energy and charge transfer integrals. nih.gov For this compound, the presence of the electron-rich carbazole and phenyl groups suggests a propensity for hole transport. The electron-withdrawing nitro group also introduces the potential for electron transport, suggesting that the molecule could exhibit ambipolar charge transport characteristics. The charge transfer from the carbazole donor to the nitro-derivative acceptor is a key mechanism. researchgate.net

Based on experimental data from the closely related 2-nitro-3-phenyl-9H-carbazole, the following photophysical properties can be anticipated. nih.gov

PropertyWavelength (nm)Type of Transition
Absorption (λ_abs)~260-410π-π* and Intramolecular Charge Transfer (ICT)
Emission (λ_em)~400Fluorescence from ICT state

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting spectroscopic parameters, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are invaluable for confirming molecular structure and interpreting experimental spectra. Calculations are typically performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, key predicted vibrations would include:

N-O Stretching: Asymmetric and symmetric stretching of the nitro group, typically appearing as strong bands in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

Aromatic C-H Stretching: Vibrations from the carbazole and phenyl rings, expected above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching modes, usually found in the 1400-1600 cm⁻¹ range.

C-N Stretching: Vibrations associated with the carbazole nitrogen and the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ).

¹H NMR: The aromatic protons on the nitro-substituted ring are expected to be shifted downfield (higher δ values) due to the electron-withdrawing effect of the NO₂ group. Protons on the other carbazole ring and the N-phenyl ring would appear in the typical aromatic region (7-8.5 ppm).

¹³C NMR: The carbon atom attached to the nitro group (C-3) would show a significant downfield shift. Carbons of the N-phenyl group and the carbazole skeleton would have distinct chemical shifts reflecting their local electronic environments.

The tables below summarize the expected spectroscopic parameters for this compound based on theoretical principles.

Predicted IR Vibrational Frequencies

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Asymmetric NO₂ Stretch 1500 - 1600
Aromatic C=C Stretch 1400 - 1600

Predicted NMR Chemical Shifts

Atom Type Expected Chemical Shift (δ, ppm)
¹H (aromatic, near NO₂) 8.0 - 8.5
¹H (other aromatic) 7.0 - 8.0
¹³C (C-NO₂) 140 - 150

Advanced Materials Science Applications and Device Integration of 3 Nitro 9 Phenyl 9h Carbazole Derivatives

Applications in Organic Light-Emitting Diodes (OLEDs)

The functional versatility of 3-Nitro-9-phenyl-9H-carbazole derivatives has led to their exploration in various layers of the OLED device stack. Their tunable energy levels and charge transport characteristics are key to enhancing device efficiency, brightness, and operational stability.

Carbazole-based compounds are renowned for their use as hole-transport layer (HTL) materials due to their excellent hole mobility and high thermal stability. nih.govnih.gov The core carbazole (B46965) unit is an electron-rich heterocyclic compound, which facilitates the efficient transport of positive charge carriers (holes). nih.gov The introduction of a phenyl group at the N-9 position of the carbazole ring often enhances thermal and morphological stability, leading to higher glass transition temperatures (Tg), a crucial factor for device longevity. researchgate.netcityu.edu.hk

Table 1: Properties of Selected Carbazole-Based Hole-Transport Materials

Compound NameHOMO Level (eV)Hole Mobility (cm²/Vs)Glass Transition Temp. (Tg) (°C)Key Features
NPB (reference)-5.4 to -5.5~10⁻³ - 10⁻⁴95-100Standard HTL material.
TECEB -5.5Comparable to NPB130Higher Tg than NPB, good device performance. cityu.edu.hk
FLU-DCAR Not specifiedNot specifiedNot specifiedUsed in yellow PhOLEDs, leading to high quantum efficiencies. researchgate.net
CDP Not specifiedHighNot specifiedPossesses high thermal stability and triplet energy. researchgate.net

In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a critical role in device performance. An ideal host should possess bipolar charge transport capabilities—transporting both electrons and holes—to ensure a balanced charge flux and a wide recombination zone within the emissive layer. acs.orgresearchgate.net Carbazole-based molecules are often unipolar, exhibiting a preference for hole transport. acs.org However, by introducing a strong electron-withdrawing group like a nitro substituent, the molecule can be endowed with electron-transporting character, creating a bipolar host material. acs.org The this compound structure, with its hole-transporting carbazole unit and electron-accepting nitro group, is an archetypal D-A design for achieving bipolarity. elsevierpure.com

Furthermore, for PhOLEDs to be efficient, the host material must have a triplet energy level higher than that of the phosphorescent guest emitter to prevent reverse energy transfer and confine triplet excitons on the guest molecules. nbinno.comnih.gov The rigid carbazole framework inherently contributes to a high triplet energy. acs.org This makes carbazole derivatives, including those of this compound, suitable for use as triplet matrix or host materials for green and blue phosphorescent emitters. elsevierpure.comnih.gov

Table 2: Triplet Energies of Carbazole-Based Host Materials

Host MaterialTriplet Energy (eV)ApplicationReference
mCBP ~2.9Green/Blue PhOLEDs acs.org
o-CbzBiz 2.66PhOLEDs acs.org
TRZ-DBC2 2.71Green PhOLEDs elsevierpure.com
H2 (Pyridinyl-Carbazole) 2.81Green/Blue PhOLEDs nih.gov

The optoelectronic performance of OLEDs is intrinsically linked to the molecular structure of the materials used. For this compound derivatives, each component of the molecule serves a distinct function that influences key device metrics.

9-phenyl-9H-carbazole Core: This unit forms the structural backbone, providing high thermal stability, which is essential for a long operational lifetime. researchgate.net The rigid and planar nature of the carbazole moiety facilitates intermolecular π-π stacking, which can enhance charge carrier mobility. nih.gov The phenyl group at the nitrogen atom improves morphological stability and processability. researchgate.netcityu.edu.hk

3-Nitro Substituent: As a strong electron-withdrawing group, the nitro moiety is the primary driver for tuning the molecule's electronic properties. researchgate.net It lowers the HOMO and LUMO energy levels, which directly impacts the charge injection barriers from the adjacent layers and can be tailored to match specific device architectures. researchgate.net This substituent is also key to inducing bipolar characteristics by introducing an electron-accepting center to the hole-transporting carbazole framework. acs.org

The interplay between the donor (carbazole) and acceptor (nitro) parts of the molecule governs the intramolecular charge transfer (ICT) characteristics, which in turn affects the emission color and efficiency of the material if used as an emitter. researchgate.net This structure-property relationship allows for the rational design of materials with tailored energy levels, charge transport properties, and thermal stabilities to optimize OLED performance. nih.gov

Utilization in Organic Photovoltaic Devices (Organic Solar Cells)

The same donor-acceptor characteristics that make this compound derivatives useful in OLEDs also make them promising candidates for organic photovoltaic (OPV) devices, or organic solar cells. nbinno.com In OPVs, efficient light absorption, exciton (B1674681) dissociation, and charge transport are necessary for high power conversion efficiency. aimspress.com

Carbazole-based materials are widely recognized for their application in solar cells, often serving as the electron donor or as a component of the hole-transport layer (HTL). nih.govnih.gov Given the inherent hole-transport capability of the carbazole unit, this compound derivatives can function effectively as HTL materials in OPV device architectures. nih.govmdpi.com In this role, they facilitate the efficient extraction of holes from the photoactive layer (the bulk heterojunction) to the anode, preventing charge recombination.

Conversely, the presence of the strong electron-withdrawing nitro group imparts significant electron-accepting character to the molecule. This opens up the possibility of using these derivatives as non-fullerene acceptors (NFAs) in the photoactive layer. nih.govresearchgate.net In a bulk heterojunction with a suitable polymer donor, the this compound derivative could accept an electron from the donor material upon photoexcitation, initiating the charge separation process that generates a current. nih.gov The suitability of the material as either an HTL component or an NFA is determined by the alignment of its HOMO and LUMO energy levels relative to the other materials in the solar cell. researchgate.net

The efficiency of an organic solar cell is heavily dependent on two critical processes: charge separation (exciton dissociation) and charge transport. aimspress.com Both are strongly influenced by the properties of the materials in the active layer.

Charge Separation: Efficient charge separation occurs at the interface between the electron donor and electron acceptor materials. This process is driven by the energy offset between the LUMO of the acceptor and the HOMO of the donor. researchgate.net If a this compound derivative is used as an acceptor, its lowered LUMO level (due to the nitro group) can provide a sufficient driving force for dissociating the exciton generated in the donor material. researchgate.net

Charge Transport: Once separated, the free electrons and holes must be transported efficiently to their respective electrodes to be collected as current. The carbazole moiety provides an excellent pathway for hole transport due to its high hole mobility. nih.gov If the material is used as an acceptor, efficient electron transport pathways must also be established, which depends on the molecular packing and morphology of the active layer blend. researchgate.net Minimizing charge recombination during transport is crucial for achieving a high short-circuit current density (Jsc) and fill factor (FF), thereby maximizing the power conversion efficiency of the solar cell. researchgate.net

Advanced Functions in Organic Electronic Materials

The inherent electronic characteristics of the this compound scaffold, arising from the electron-donating carbazole core and the electron-withdrawing nitro group, suggest its potential for a range of functions in organic electronic devices.

Photoconductivity and Photorefractivity for Display Technologies and Sensors

Carbazole-based materials are well-regarded for their hole-transporting capabilities and have been foundational in the development of photoconductive and photorefractive materials. researchgate.netnih.gov The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the carbazole ring, potentially enhancing its photoconductive and photorefractive characteristics.

While direct experimental data on the photoconductivity and photorefractivity of this compound is not extensively available in the reviewed literature, the photophysical properties of a closely related isomer, 2-nitro-3-phenyl-9H-carbazole, have been investigated. This isomer exhibits an absorption band between 260 nm and 410 nm in a dilute dichloromethane (B109758) solution. nih.gov Its photoluminescence spectrum shows a dominant broad peak in the blue-violet region at 400 nm when excited at 350 nm. nih.gov These properties, stemming from the carbazole moiety, are crucial for photosensitization, the initial step in both photoconductivity and photorefractivity. The presence of the nitro group can further facilitate charge separation and influence the trapping of charge carriers, which are essential processes for these phenomena. For a material to be photorefractive, it must exhibit both photoconductivity and an electro-optic effect. The non-centrosymmetric nature that can be induced in polymeric composites containing such chromophores is key to achieving a macroscopic electro-optic response.

Charge Transport Properties and High Electron Mobility

The charge transport properties of organic materials are fundamental to their performance in electronic devices. Carbazole derivatives are renowned for their excellent hole-transporting capabilities. mdpi.comresearchgate.net This is attributed to the electron-rich nature of the carbazole nucleus, which can be readily oxidized to form a stable radical cation.

The introduction of a nitro group at the 3-position of the 9-phenyl-9H-carbazole is expected to significantly modify its charge transport characteristics. The strong electron-withdrawing nature of the nitro group would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous in tuning the energy level alignment in multilayer organic electronic devices, potentially improving charge injection and transport balance. While carbazoles are predominantly known as hole transporters, the presence of a strong electron-withdrawing group like the nitro moiety could potentially introduce or enhance electron-transporting properties, leading to ambipolar charge transport behavior. However, specific experimental measurements of the electron mobility for this compound are not detailed in the currently available literature. Computational studies on similar carbazole derivatives are often employed to predict these properties and guide synthetic efforts. researchgate.net

Building Block for Functional Polymers and Macromolecules

The this compound molecule possesses reactive sites that make it a viable candidate as a monomer for the synthesis of functional polymers and macromolecules with tailored properties for specific applications.

Incorporation into Microporous Organic Polymers (MOPs) for Gas Adsorption and Separation

Microporous organic polymers (MOPs) have emerged as a promising class of materials for gas storage and separation due to their high surface areas, tunable pore sizes, and good chemical stability. nih.gov Carbazole-based building blocks have been successfully utilized in the synthesis of MOPs. rsc.org The rigid and planar structure of the carbazole unit contributes to the formation of a robust and porous framework.

The incorporation of this compound into a MOP framework could offer several advantages for gas adsorption and separation. The presence of the polar nitro group can enhance the affinity of the polymer for specific gas molecules, such as carbon dioxide, through dipole-quadrupole interactions. This can lead to improved selectivity in gas separation applications. The synthesis of such polymers is often achieved through reactions like Friedel-Crafts alkylation, where the carbazole units are cross-linked to form a three-dimensional network. rsc.org While the potential is evident, specific examples of MOPs synthesized from this compound and their corresponding gas adsorption data are not prominently featured in the reviewed literature.

Synthesis of Carbazole-Based Conjugated Polymers for Electronic Applications

Conjugated polymers containing carbazole units in their backbone are of great interest for various electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com These polymers are typically synthesized through cross-coupling reactions, such as Suzuki or Yamamoto coupling, which create carbon-carbon bonds between monomer units.

This compound can be functionalized with reactive groups, such as boronic acids or halides, to make it suitable for polymerization. The incorporation of this monomer into a conjugated polymer backbone would be expected to influence the polymer's electronic and optical properties. The electron-withdrawing nitro group would lower the polymer's HOMO and LUMO energy levels, which can be beneficial for controlling charge injection and transport in devices. Furthermore, the presence of the nitro group can affect the intramolecular charge transfer characteristics of the polymer, potentially leading to red-shifted absorption and emission spectra. researchgate.net The synthesis of such polymers would allow for the fine-tuning of the material's properties for specific electronic applications.

Electrochemical Properties for Device Performance

The electrochemical behavior of this compound is a critical aspect that determines its suitability for use in various electronic devices. Techniques such as cyclic voltammetry are employed to study the redox properties of these materials. iieta.orgossila.com

The electrochemical properties of 9-phenylcarbazoles are sensitive to the nature and position of substituents on the carbazole ring. ntu.edu.tw For instance, the oxidation potential is affected by substituents at the 3 and 6 positions. ntu.edu.tw The presence of an electron-withdrawing nitro group at the 3-position is expected to make the carbazole unit more difficult to oxidize, resulting in a higher oxidation potential compared to the unsubstituted 9-phenyl-9H-carbazole. This property can be advantageous in creating materials with high ionization potentials, which can be useful for specific applications in organic electronics.

Below is a table summarizing the expected influence of the 3-nitro substituent on the electrochemical properties of 9-phenyl-9H-carbazole.

PropertyUnsubstituted 9-phenyl-9H-carbazoleExpected for this compoundRationale
Oxidation Potential LowerHigherThe electron-withdrawing nitro group deactivates the carbazole ring towards oxidation.
Reduction Potential Not readily reducibleAccessible reduction potentialThe nitro group is a well-known electrochemically reducible functional group.
Electrochemical Band Gap WiderPotentially narrowerThe introduction of both electron-donating (carbazole) and electron-withdrawing (nitro) moieties can lead to intramolecular charge transfer, which may reduce the energy gap between the HOMO and LUMO.

Cyclic Voltammetry for Redox Potentials and Energy Level Alignment

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of electroactive molecules like this compound and its derivatives. sciepub.com By measuring the current response to a sweeping potential, CV allows for the determination of oxidation and reduction potentials. These potentials are crucial for estimating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing and optimizing organic electronic devices. ntu.edu.tw

The HOMO level, which corresponds to the molecule's ability to donate an electron, can be calculated from the onset potential of the first oxidation peak in the cyclic voltammogram. Similarly, the LUMO level, representing the molecule's ability to accept an electron, can be estimated from the onset of the reduction potential. The difference between the HOMO and LUMO levels provides the electrochemical energy gap, a key indicator of the material's electronic properties and its potential application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For carbazole derivatives, the redox behavior is centered on the electron-rich carbazole core, which can be reversibly oxidized. ntu.edu.tw However, the precise potential at which this occurs is highly sensitive to the nature and position of substituents on the carbazole ring. ntu.edu.twntu.edu.tw

Influence of Molecular Structure on Electrochemical Behavior

The molecular structure of 9-phenyl-9H-carbazole derivatives profoundly influences their electrochemical behavior, particularly the oxidation potential. The electronic nature of substituents at the 3- and 6-positions of the carbazole core dictates the ease with which an electron can be removed from the molecule. ntu.edu.twntu.edu.tw

Electron-donating groups (EDGs), such as amino groups, increase the electron density on the carbazole ring system. This makes the molecule easier to oxidize, resulting in a lower (less positive) oxidation potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbazole core, making it more difficult to remove an electron and thereby increasing the oxidation potential (shifting it to a more positive value). ntu.edu.tw

The nitro group (-NO₂) is a very strong electron-withdrawing group. Its presence on the 9-phenyl-9H-carbazole framework has a dramatic impact on the molecule's redox properties. Research on the closely related 3,6-dinitro-9-phenyl-9H-carbazole demonstrates that the powerful electron-withdrawing effect of the two nitro groups makes the compound incredibly difficult to oxidize. ntu.edu.tw In fact, within the typical potential window used for cyclic voltammetry, no oxidation wave is observed for this di-nitro derivative. Instead, only reduction waves corresponding to the nitro groups are seen at negative potentials. ntu.edu.tw

This behavior contrasts sharply with other 3,6-disubstituted 9-phenylcarbazoles. For instance, substituting with bromine atoms, which are moderately electron-withdrawing, results in a reversible oxidation, but at a significantly more positive potential than the unsubstituted parent compound. ntu.edu.tw When electron-donating amino groups are present, the oxidation potential is lowered substantially. ntu.edu.tw

The following interactive table summarizes the effect of different substituents at the 3- and 6-positions on the half-wave oxidation potential (E₁/₂) of the 9-phenyl-9H-carbazole core, illustrating the significant influence of molecular structure on electrochemical properties. ntu.edu.twntu.edu.tw

Compound NameSubstituent at 3,6-positionsSubstituent TypeHalf-wave Oxidation Potential (E₁/₂) vs Ag/AgCl (V)Electrochemical Behavior
3,6-Diamino-9-phenyl-9H-carbazole-NH₂Strongly Electron-Donating+0.50 (irreversible peak)Easier to oxidize
9-Phenyl-9H-carbazole-HNeutral+1.38 (irreversible peak)Baseline
3,6-Dibromo-9-phenyl-9H-carbazole-BrModerately Electron-Withdrawing+1.49Harder to oxidize
3,6-Dinitro-9-phenyl-9H-carbazole-NO₂Strongly Electron-WithdrawingNot OxidizedExtremely difficult to oxidize; shows reduction waves instead

Data sourced from studies on 3,6-disubstituted 9-phenylcarbazoles to illustrate the electronic effect of substituents. ntu.edu.twntu.edu.tw

This strong modulation of redox potentials via substitution is a powerful tool in materials science. For this compound, the single strong electron-withdrawing nitro group is expected to significantly increase the oxidation potential compared to the unsubstituted 9-phenyl-9H-carbazole, thereby lowering the HOMO energy level. This precise tuning of energy levels is essential for achieving efficient charge injection/extraction and transport in electronic devices, and for ensuring proper energy level alignment between different layers in a device stack. ntu.edu.tw

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements of 3-Nitro-9-phenyl-9H-carbazole

The synthesis of the this compound scaffold relies on established yet evolving methodologies in heterocyclic chemistry. A predominant strategy involves the construction of a substituted nitrobiphenyl intermediate, followed by a cyclization reaction to form the carbazole (B46965) core. The Cadogan cyclization, which utilizes trivalent phosphorus reagents to deoxygenatively cyclize a nitro group with an adjacent aryl ring, is a cornerstone method for creating the carbazole system from nitro-based substrates. researchgate.netbohrium.com This reaction is valued for its efficiency in forming the central five-membered ring. researchgate.net

Another powerful approach is the Suzuki-Miyaura cross-coupling reaction to create the requisite o-nitrobiphenyl intermediate, which is then cyclized. nih.gov This method offers high yields, often between 95-100%, and proceeds under milder conditions than traditional methods, representing a more energy-efficient and environmentally conscious pathway. nih.gov The choice of catalyst, such as palladium-based systems, is critical for the success of these coupling reactions. nih.gov

Functionalization of the pre-formed carbazole is also a key area of research. The nitrogen at the 9-position can be readily substituted, with the introduction of the phenyl group being a common modification to tune the electronic and physical properties of the molecule. nih.gov Further functionalization on the carbazole rings allows for the precise tailoring of the compound's characteristics for specific applications. nih.gov

Synthetic Method Description Key Features Reference(s)
Cadogan Cyclization Deoxygenative cyclization of an o-nitrobiphenyl using a trivalent phosphorus reagent (e.g., triphenylphosphine) to form the carbazole ring.Efficient for creating the carbazole core from nitro-precursors. researchgate.netbohrium.comnih.gov
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling to form the biphenyl (B1667301) intermediate, followed by cyclization of the nitro group.High yields (up to 95-100%), milder reaction conditions, and good functional group tolerance. nih.gov
Ullmann Condensation A traditional method involving copper-catalyzed reaction to form the N-aryl bond, often used for N-phenylation.A classic method, though often requiring high temperatures. nih.gov
Diels-Alder Reaction Used to construct multi-substituted biphenyl intermediates with good stability.Offers an alternative route to the key biphenyl precursors with yields of 58%-78%. nih.gov

Progress in Understanding Reactivity and Transformation Mechanisms

The reactivity of this compound is dominated by the chemical behavior of the nitro group and the electron-rich carbazole nucleus. The nitro group is a versatile functional handle that can undergo a range of transformations, most notably reduction to an amino group. This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating one, drastically altering the molecule's electronic and photophysical properties and opening pathways to further derivatization.

The mechanism of the Cadogan cyclization is of significant academic interest. It is believed to proceed through a nitrene intermediate, formed by the deoxygenation of the nitro group by the phosphine (B1218219) reagent. This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole skeleton. researchgate.net However, the reaction can sometimes yield a mixture of products, indicating challenges in controlling regioselectivity, particularly with complex substrates. nih.gov

The electronic nature of the substituents profoundly influences the reactivity of the carbazole core. The presence of the electron-withdrawing nitro group deactivates the carbazole ring system towards electrophilic substitution. Conversely, it can make the molecule more susceptible to nucleophilic attack under certain conditions. The nucleophilicity of the carbazole nitrogen itself is also reduced by electron-withdrawing groups on the aromatic rings, which can impact its reactivity in N-alkylation or N-arylation reactions. mdpi.com

Role of Computational Chemistry in Predictive Design and Characterization

Computational chemistry has become an indispensable tool for elucidating the structure-property relationships in carbazole derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed to predict and understand the geometric and electronic properties of molecules like this compound.

Theoretical calculations provide critical insights into the molecule's solid-state structure, complementing experimental data from X-ray crystallography. mdpi.com For instance, computations can accurately predict key structural parameters such as the dihedral angle between the carbazole plane and the N-phenyl substituent, which is crucial for understanding packing effects and charge transport in the solid state. nih.govresearchgate.net

Furthermore, computational models are vital for interpreting photophysical properties. They can predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern the molecule's charge injection and transport capabilities in electronic devices. mdpi.com Theoretical calculations of excited states help in assigning absorption and emission bands observed in UV-visible and photoluminescence spectra to specific electronic transitions, such as π–π* or intramolecular charge transfer (ICT) states. nih.govmdpi.com This predictive power allows for the rational design of new carbazole-based molecules with tailored optoelectronic properties before undertaking complex and costly synthesis.

Emerging Applications in Next-Generation Organic Electronic and Materials Science Devices

Carbazole derivatives are foundational materials in the field of organic electronics due to their excellent chemical and thermal stability, good hole-transporting properties, and high photoluminescence quantum yields. mdpi.comresearchgate.net The 9-phenylcarbazole (B72232) unit, in particular, is a privileged scaffold for materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other advanced devices. mdpi.comnbinno.com

In OLEDs, these compounds are highly versatile. They can function as:

Host Materials: Their high triplet energy allows them to host phosphorescent emitters, facilitating efficient energy transfer for light emission. mdpi.com

Hole-Transporting Layers (HTLs): The electron-rich carbazole core provides excellent mobility for holes, ensuring efficient charge injection and transport from the anode to the emissive layer. nbinno.comresearchgate.net

Emitters: By modifying the carbazole core with various substituents, the emission color can be tuned across the visible spectrum, making them suitable as blue, green, or red emitters. magtech.com.cn

The extended π-conjugation and electron-donating character of the carbazole moiety are key to these functions, facilitating charge transfer processes that are critical for device efficiency. nbinno.com The introduction of a nitro group can further modulate these properties, potentially leading to materials with specific charge-trapping or transport characteristics. Beyond display and lighting technologies, carbazole derivatives are being explored as redox shuttles to protect Li-Ion batteries from overcharging and as precursors for nitrogen-doped carbons used in catalysis and energy storage. mdpi.com

Application Area Role of Carbazole Derivative Key Enabling Properties Reference(s)
Organic Light-Emitting Diodes (OLEDs) Host Material, Hole-Transport Layer, EmitterHigh triplet energy, good hole mobility, tunable emission, thermal stability. mdpi.comnbinno.commagtech.com.cn
Organic Photovoltaics (OPVs) Hole-Transporting MaterialEfficient charge extraction, good film-forming properties, high hole mobility. researchgate.netnbinno.com
Dye-Sensitized Solar Cells (DSSCs) Component of Organic DyesStrong absorption, electron-rich character, high photoconductivity. researchgate.net
Energy Storage Redox Shuttle in Li-Ion Batteries, Precursor for N-doped carbonsTunable oxidation potential, ability to form nitrogen-rich carbon materials upon pyrolysis. mdpi.com

Identification of Key Challenges and Unexplored Academic Avenues

Despite significant progress, several challenges and unexplored opportunities remain in the field of this compound research.

Key Challenges:

Synthetic Selectivity: Achieving high regioselectivity in the functionalization of the carbazole core, especially in the presence of directing groups like the nitro substituent, remains a challenge. Developing synthetic methods that provide precise control over substitution patterns is crucial.

Green Chemistry: Many existing synthetic protocols, such as the Cadogan cyclization, often require stoichiometric amounts of reagents and high reaction temperatures. bohrium.com A continuing challenge is the development of more sustainable, catalyst-based methods that operate under milder conditions with higher atom economy. nih.gov

Device Stability and Efficiency: While carbazoles are known for their stability, the long-term operational stability of organic electronic devices remains a primary concern. Further molecular engineering is needed to enhance the robustness and quantum efficiency of materials based on this compound. mdpi.comnbinno.com

Unexplored Academic Avenues:

Novel Transformations: The nitro group is a versatile precursor. Future research could explore a wider range of transformations beyond simple reduction, such as its participation in multicomponent reactions or novel cyclization strategies to build more complex heterocyclic systems.

Advanced Computational Modeling: While DFT is widely used, more advanced computational models could be employed to simulate charge transport in amorphous thin films and to better predict the performance of materials in a device context, bridging the gap between single-molecule properties and bulk material behavior.

Sensing and Catalysis: The unique electronic properties conferred by the nitro and phenyl substituents could be harnessed for applications in chemical sensing. Furthermore, metal complexes of functionalized carbazoles could be explored as catalysts for a variety of organic transformations.

Chiral Materials: Introducing chirality into the this compound structure could lead to materials with interesting chiroptical properties, potentially applicable in circularly polarized OLEDs (CP-OLEDs) and asymmetric catalysis.

Addressing these challenges and exploring these new avenues will ensure that this compound and its derivatives continue to be a rich source of scientific discovery and technological innovation.

Q & A

Q. How do substituents at the 3,6-positions influence the optoelectronic properties of carbazole derivatives?

  • Methodological Answer :
  • Suzuki coupling : Introduce boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at 3,6-positions to create π-extended systems.
  • Electrogenerated chemiluminescence (ECL) : Measure emission spectra in acetonitrile/TPrA systems; nitro groups reduce ECL intensity but improve redox stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-9-phenyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-Nitro-9-phenyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.